molecular formula C7H17NO3S2 B1613143 (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate CAS No. 313223-16-4

(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate

Cat. No. B1613143
M. Wt: 227.3 g/mol
InChI Key: QXDVUJRRINMQAM-JEDNCBNOSA-N
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Description

(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid, also known as cysteine thiolactone, is an important amino acid derivative that has been widely used in scientific research. This compound is a cyclic thioester of cysteine, which is an essential amino acid that plays a vital role in protein synthesis and other metabolic processes in the human body.

Mechanism Of Action

The mechanism of action of (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid is not fully understood. However, it is known to act as a thiolactone, which can undergo hydrolysis to form (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate. This compound can also undergo oxidation to form cystine, which is an important component of disulfide bonds in proteins.

Biochemical And Physiological Effects

(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant activity, which can protect cells from oxidative stress. It has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, this compound has been reported to have neuroprotective effects, which can prevent or reduce the damage to neurons in the brain.

Advantages And Limitations For Lab Experiments

(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal lab conditions and can be easily stored for long periods of time. However, this compound has some limitations as well. It is not very soluble in water, which can limit its use in aqueous solutions. It is also sensitive to oxidation, which can affect its biological activity.

Future Directions

There are several future directions for research on (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid. One direction is to study its role in the biosynthesis and degradation of (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate in various organisms. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as neurodegenerative diseases and cancer. In addition, further research is needed to understand the mechanism of action of this compound and its interactions with other molecules in the body.
Conclusion:
In conclusion, (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid is an important amino acid derivative that has been widely used in scientific research. Its unique chemical properties and biological activities make it a valuable tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid has been widely used in scientific research due to its unique chemical properties and biological activities. This compound has been used as a substrate for enzymes such as (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate synthase and thiolactonase, which are involved in the biosynthesis and degradation of (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate, respectively. It has also been used as a model compound for studying the reactivity and biological activity of cyclic thioesters.

properties

IUPAC Name

(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S2.H2O/c1-7(2,3)12-11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H2/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDVUJRRINMQAM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSCC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SSC[C@@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate

CAS RN

313223-16-4
Record name L-Alanine, 3-[(1,1-dimethylethyl)dithio]-, monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313223-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanine, 3-[(1,1-dimethylethyl)dithio]-, monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate
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(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate
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(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate
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Reactant of Route 6
(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate

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